Hydroxylunine

Description

Contextualization of Hydroxylunine within Natural Product Chemistry

This compound is classified as a minor alkaloid found within the Rutaceae plant family. phcogrev.com It has been identified in species such as Lunasia amara and Ptelea trifoliata. phcogrev.comchemistry-chemists.com In its natural occurrences, this compound is typically found alongside a variety of other alkaloids, including lunacrine (B1207082), lunine, and hydroxylunacrine. phcogrev.com Chemically, it is characterized by a hydroxyl group located on its isopropyl moiety and a methylenedioxy group on the benzenoid ring. phcogrev.com

Overview of the Quinoline (B57606) Alkaloid Class and its Significance in Research

Quinoline alkaloids represent a significant and diverse class of naturally occurring compounds derived from quinoline. rsc.org These nitrogen-containing heterocyclic aromatic compounds are widespread in nature, being found in various plants, microorganisms, and even animals. rsc.orgbio-conferences.org The quinoline structural motif is a fundamental component of many biologically active molecules, which has led to extensive research into this class of alkaloids for over two centuries. nih.gov

The significance of quinoline alkaloids in scientific research is underscored by the wide array of biological activities they exhibit. researchgate.net Prominent examples from this class have led to the development of important pharmaceuticals. For instance, quinine (B1679958), isolated from the bark of the Cinchona tree, was a historically crucial antimalarial agent. nih.govresearchgate.net Another well-known member, camptothecin, which is derived from the Camptotheca acuminata tree, has shown promise as an anticancer agent. researchgate.net The broad spectrum of reported bioactivities for quinoline alkaloids includes:

Antimalarial nih.gov

Anticancer researchgate.net

Anti-inflammatory researchgate.net

Antiviral researchgate.net

Antibacterial and antifungal nih.gov

The diverse biological activities and complex chemical structures of quinoline alkaloids have made them attractive targets for natural product isolation, structure elucidation, and synthetic chemistry.

Research Landscape and Current Trajectories for this compound Studies

The primary research concerning this compound has historically focused on its isolation from plant sources and the elucidation of its chemical structure. Further investigations have led to the development of racemic syntheses for this compound and related alkaloids. rsc.orgrsc.org This body of work has established a foundational understanding of its chemical properties.

Current research on this compound appears to be limited, with much of the available literature dating back several decades. While it is mentioned in broader reviews of quinoline alkaloids and phytochemical analyses of specific plant species, dedicated, in-depth studies on its biological activity are not prominent in recent scientific publications. phcogrev.combio-conferences.org The current trajectory for studies involving this compound seems to be centered on its inclusion in phytochemical libraries for screening purposes and as a reference compound in the analysis of plant extracts.

Rationale for Advanced Investigation of this compound's Biological and Synthetic Aspects

The rationale for pursuing advanced investigation into this compound is rooted in the established biological significance of the broader quinoline alkaloid class. Given that many related compounds exhibit potent pharmacological properties, there is a scientific basis for exploring the potential bioactivities of this compound. A thorough screening of its biological effects could uncover previously unknown properties.

From a synthetic chemistry perspective, the existing methods for the synthesis of this compound provide a starting point for the creation of novel derivatives. rsc.org The synthesis of analogues could lead to the development of compounds with enhanced or entirely new biological activities. The established synthetic routes allow for systematic modifications of the this compound scaffold, enabling structure-activity relationship (SAR) studies that could elucidate the chemical features responsible for any observed biological effects.

Compound Information

| Compound Name | Chemical Formula | Molar Mass | Melting Point (°C) |

| This compound | C16H17NO5 | 303.31 g/mol | 228-230 |

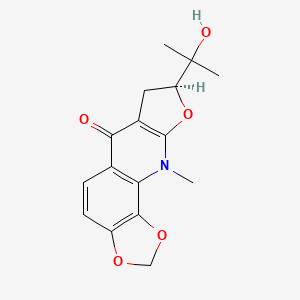

Structure

2D Structure

3D Structure

Properties

CAS No. |

25488-60-2 |

|---|---|

Molecular Formula |

C16H17NO5 |

Molecular Weight |

303.31 g/mol |

IUPAC Name |

(13S)-13-(2-hydroxypropan-2-yl)-16-methyl-3,5,14-trioxa-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),7,11(15)-tetraen-10-one |

InChI |

InChI=1S/C16H17NO5/c1-16(2,19)11-6-9-13(18)8-4-5-10-14(21-7-20-10)12(8)17(3)15(9)22-11/h4-5,11,19H,6-7H2,1-3H3/t11-/m0/s1 |

InChI Key |

BMARQBOZFYXSII-NSHDSACASA-N |

SMILES |

CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC4=C3OCO4)C)O |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)N(C3=C(C2=O)C=CC4=C3OCO4)C)O |

Canonical SMILES |

CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC4=C3OCO4)C)O |

Synonyms |

hydroxylunine |

Origin of Product |

United States |

Historical Perspectives on Hydroxylunine Discovery and Early Characterization

Initial Isolation and Reporting of Hydroxylunine from Plant Sources

This compound was first isolated from the leaves of Lunasia amara Blanco, a plant belonging to the Rutaceae family. semanticscholar.orgmedchemexpress.com This shrub is found in the rainforests of several Southeast Asian countries, including the Philippines, as well as in Eastern Java, Borneo, Sulawesi, the Moluccas, Papua New Guinea, and Australia. researchgate.netwikipedia.org The pioneering work that led to the identification of this compound was published in 1959 by a team of researchers including S. Goodwin, A.F. Smith, A.A. Velasquez, and E.C. Horning. phcogrev.comnih.gov

In their comprehensive study of the alkaloidal constituents of Lunasia amara, Goodwin and his colleagues identified a series of related compounds. nih.gov Alongside more abundant alkaloids like lunacrine (B1207082) and lunine, they successfully isolated and reported on two hydroxylated derivatives: hydroxylunacrine and a compound they termed this compound. nih.govsemanticscholar.org The isolation of these minor alkaloids was a significant step in documenting the chemical diversity within this plant species.

The table below summarizes the key alkaloids reported in the early studies of Lunasia amara.

| Alkaloid Name | Plant Source | Key Researchers | Year of Report |

| This compound | Lunasia amara Blanco (leaves) | Goodwin, S. et al. | 1959 |

| Lunacrine | Lunasia amara Blanco | Goodwin, S. et al. | 1959 |

| Lunine | Lunasia amara Blanco | Goodwin, S. et al. | 1959 |

| Hydroxylunacrine | Lunasia amara Blanco | Goodwin, S. et al. | 1959 |

Early Structural Elucidation Efforts and Initial Research Contributions

The initial efforts to determine the structure of this compound were part of the broader investigation by Goodwin and his team into the alkaloids of Lunasia amara. phcogrev.com At the time, the structural elucidation of complex natural products relied heavily on classical chemical methods and early spectroscopic techniques.

The research indicated that this compound is a derivative of a furoquinoline parent structure, featuring a hydroxyl group on the isopropyl moiety. nih.gov Specifically, it was identified as having a methylenedioxy group on the benzenoid ring, which distinguished it from the concurrently isolated hydroxylunacrine that possesses a methoxy group instead. phcogrev.com

The foundational work of Goodwin et al. laid the groundwork for understanding the basic chemical architecture of this compound and its relationship to other alkaloids within Lunasia amara. phcogrev.com Their research provided the initial chemical characterization that would be the basis for any subsequent structural confirmation by more advanced analytical methods.

Historical Context of Quinoline (B57606) Alkaloid Research Relevant to this compound

The discovery of this compound occurred during a period of intense research into the chemistry of natural products, particularly alkaloids from the Rutaceae family. researchgate.net Quinoline alkaloids, a class of nitrogen-containing heterocyclic compounds, had been a subject of scientific interest for over a century, with early research heavily focused on compounds like quinine (B1679958) from Cinchona species. researchgate.netphcogrev.com

By the mid-20th century, chemists were increasingly exploring the diverse alkaloidal content of plants from the Rutaceae family, which proved to be a rich source of furoquinoline alkaloids. researchgate.netmdpi.com The genus Lunasia, along with related genera such as Balfourodendron and Orixa, were identified as significant producers of these types of compounds. phcogrev.com This chemotaxonomic relationship helped to build a broader understanding of the biosynthetic pathways and systematic distribution of these alkaloids within the plant kingdom. phcogrev.com The isolation of compounds like this compound contributed to the growing body of knowledge about the structural variations and chemical complexity of furoquinoline alkaloids. researchgate.net

Biosynthetic Pathways and Precursors of Hydroxylunine

Elucidation of Natural Biosynthetic Routes in Lunasia amara and Ptelea trifoliata

The natural biosynthetic routes for furoquinoline alkaloids, including Hydroxylunine, have been investigated in plants such as Lunasia amara and Ptelea trifoliata. These studies suggest that the core quinoline (B57606) ring system is typically formed through the condensation of anthranilic acid with acetate (B1210297) derivatives nih.govresearchgate.netsemmelweis.hu. In some instances, cinnamic acid derivatives can also serve as starting points for quinoline ring formation, as observed in tracer experiments with Ruta angustifolia nih.gov.

In Lunasia amara, feeding experiments have shown that benzoic acid and sodium acetate are incorporated into 4-methoxy-2-phenylquinoline, a significant alkaloid in the plant publish.csiro.aupublish.csiro.au. Mevalonic acid has also been shown to be incorporated into the furoquinoline alkaloid lunacrine (B1207082), indicating its role in the biosynthesis of the furan (B31954) ring component publish.csiro.aupublish.csiro.au. Studies on Ptelea trifoliata have also explored the biosynthesis of various furoquinoline and hemiterpenoid alkaloids, suggesting that pathways involving myrtopsine-like derivatives are important for compounds like kokusaginine (B1673745) and maculosidine (B1215971) researchgate.netrsc.orgrsc.org.

Identification of Biosynthetic Intermediates and Related Alkaloids (e.g., Hydroxylunacrine, Lunacrine)

Key intermediates and related alkaloids play crucial roles in the formation of this compound. Research has identified hydroxylunacrine and lunacrine as significant compounds in the biosynthetic pathways of Lunasia amara phcogrev.combio-conferences.orgrsc.org. Hydroxylunacrine, in particular, is a hydroxylated derivative that is closely related to this compound phcogrev.combio-conferences.org.

The general pathway for furoquinoline alkaloids involves the formation of a 2,4-dihydroxyquinoline intermediate. Following this, a dimethylallyl group attaches to the C-3 position, which is a critical step in building the furan ring structure nih.govresearchgate.net. For instance, lunacrine, a dihydroisopropylfuranoquinoline, has been isolated from Lunasia amara rsc.org. The conversion of dictamnine (B190991) to skimmianine (B1681810) has also been demonstrated, highlighting the interconversion of related furoquinoline alkaloids within the biosynthetic process rsc.org.

Enzymatic Transformations and Catalytic Mechanisms in this compound Biosynthesis

While specific enzymes directly catalyzing this compound formation are not extensively detailed in the provided literature, the biosynthesis of furoquinoline alkaloids generally involves enzymatic transformations such as prenylation, cyclization, and hydroxylation. The attachment of the dimethylallyl group to the quinoline core is a prenylation step nih.govresearchgate.net. Subsequent cyclization reactions are essential for forming the furan ring. Aromatic hydroxylation and methylation are also key enzymatic processes that occur at various stages of furoquinoline alkaloid biosynthesis, contributing to the structural diversity of these compounds rsc.org.

Comparative Biosynthesis with Other Furoquinoline and Hemiterpenoid Alkaloids

The biosynthesis of this compound can be compared with that of other furoquinoline and hemiterpenoid alkaloids found in the Rutaceae family. The common origin from anthranilic acid and acetate for the quinoline nucleus is a shared feature nih.govresearchgate.netsemmelweis.hu. However, variations exist in the prenylation patterns and the subsequent cyclization mechanisms leading to the furan ring.

For example, in Ptelea trifoliata, the biosynthesis of hemiterpenoid olefins like ptelefoline appears to involve a myrtopsine derivative, differing from pathways that might directly involve platydesminium (B15183790) salt researchgate.netrsc.orgrsc.org. Comparative studies also highlight that the timing of aromatic hydroxylation and methylation can vary, influencing the final structures of different furoquinoline alkaloids rsc.org.

Application of Labeling Studies in Biosynthetic Pathway Delineation

Labeling studies, often employing radiolabeled precursors like ¹⁴C or ¹³C, are instrumental in delineating biosynthetic pathways. Feeding experiments with doubly labeled precursors have confirmed the conversion of dictamnine into skimmianine and have provided insights into the origin of the 4-methoxy group in skimmianine rsc.org. Similarly, feeding experiments with labeled 4-methoxy-3-prenyl-2-quinolones in Ptelea trifoliata have helped elucidate pathways involving myrtopsine-like derivatives for kokusaginine and maculosidine researchgate.netrsc.orgrsc.org.

Mevalonic acid labeling in Lunasia amara demonstrated its incorporation into lunacrine, confirming its role in the biosynthesis of the furan ring publish.csiro.aupublish.csiro.au. These studies are crucial for tracing the metabolic flow of atoms and identifying intermediate compounds, thereby mapping out the complete biosynthetic route to complex alkaloids like this compound.

Synthetic Methodologies for Hydroxylunine and Analogues

Total Synthesis Approaches for Hydroxylunine and Related Quinoline (B57606) Alkaloids

The total synthesis of complex natural products like this compound presents a significant challenge, requiring precise control over multiple stereocenters and the construction of intricate heterocyclic frameworks. While specific total syntheses of this compound itself are not extensively detailed in the provided snippets, research on related quinoline alkaloids offers insight into the strategies employed. The quinoline nucleus, a common feature in many alkaloids, has been a target for structural determination and total synthesis for decades researchgate.net.

For instance, the synthesis of other Ptelea alkaloids, such as pteleflorine and neothis compound, which are structurally related to this compound, has been reported, indicating that similar synthetic strategies could be applicable rsc.org. The synthesis of 22-hydroxyacuminatine, another cytotoxic quinoline alkaloid, involved the reaction of a pyrrolo[3,4-b]quinoline derivative with a brominated phthalide (B148349) to construct its pentacyclic structure nih.gov. Challenges encountered in such syntheses can include difficulties in specific functional group transformations, such as the oxidation of sterically hindered methyl groups nih.gov. The general principles of total synthesis for quinoline alkaloids often involve building the core quinoline ring system and then elaborating the specific substituents and stereochemistry characteristic of the target molecule researchgate.netwikipedia.org.

Racemic Synthesis Strategies for this compound and its Derivatives

Racemic synthesis strategies have been developed for this compound and related Ptelea alkaloids, offering a foundational approach to accessing these compounds rsc.orgresearchgate.net. These methods typically involve the construction of the molecular framework without specific control over the stereochemistry at chiral centers, resulting in an equimolar mixture of enantiomers. Research has described methods for the racemic syntheses of pteleflorine, neothis compound, O-methylhydroxyluninium salt, and this compound rsc.orgresearchgate.net.

A notable aspect of these synthetic efforts includes the development of more convenient methods for preparing key precursors. For example, an improved synthesis of 1,3-benzodioxol-4-amine (B112058), a potential building block, has been reported rsc.org. These racemic syntheses provide access to the target compounds and serve as a basis for developing more sophisticated stereoselective routes.

Development of Stereoselective Synthetic Methods for this compound

The development of stereoselective synthetic methods is paramount for obtaining enantiomerically pure this compound, as the biological activity of many natural products is often dependent on their specific stereochemistry researchgate.netub.edulibretexts.org. While detailed accounts of stereoselective syntheses specifically targeting this compound are not fully elaborated in the provided snippets, general principles and related work highlight the approaches. The determination of the absolute configuration and enantiopurity of this compound has been rigorously pursued, indicating active research in this area researchgate.net.

General strategies for enantioselective synthesis involve chiral pool synthesis, the use of chiral auxiliaries, and enantioselective catalysis ub.edu. For instance, asymmetric catalytic methods, such as the enantioselective synthesis of allylic alcohols and α-hydroxy ketones via reductive coupling of alkynes and aldehydes using nickel catalysts with chiral phosphine (B1218219) ligands, demonstrate the power of catalytic approaches in controlling stereochemistry organic-chemistry.org. Similarly, advances in asymmetric epoxidation and other stereoselective transformations are crucial for building complex chiral molecules researchgate.netlibretexts.orgnih.gov. The development of methods that can introduce chirality with high enantiomeric excess (ee) is a key focus in modern organic synthesis libretexts.orgorganic-chemistry.org.

Key Synthetic Intermediates and Reaction Mechanisms in this compound Synthesis

Identifying and synthesizing key intermediates is fundamental to any successful total synthesis. In the context of this compound and related quinoline alkaloids, specific precursors and reaction mechanisms are critical. As mentioned, 1,3-benzodioxol-4-amine has been identified as a precursor in the synthesis of Ptelea alkaloids, including this compound rsc.org.

Furthermore, the synthesis of furoquinoline and dihydrofuroquinolinone derivatives, which are structurally related to this compound, often utilizes building blocks like 4-hydroxy-2-quinolone researchgate.net. The mechanisms involved in constructing the quinoline core and introducing specific functional groups are diverse. For example, in the synthesis of related compounds, reactions might involve palladium-catalyzed cyclocarbonylation or silver-catalyzed allene (B1206475) cyclization for forming heterocyclic rings nih.govresearchgate.net. Understanding the mechanisms of these transformations, including the formation and reactivity of intermediates such as hydroxylamines or specific carbene species, is essential for optimizing synthetic pathways and achieving stereochemical control nih.govresearchgate.net.

Novel Approaches to Quinolinone and Dihydrofuroquinolinone Derivatives as Precursors for this compound

Quinolinone and dihydrofuroquinolinone scaffolds serve as important precursors or related structural motifs in the synthesis of various alkaloids, including those in the this compound family. Research has highlighted the significance of the 4-hydroxy-2-quinolinone structure as a privileged scaffold in medicinal chemistry, leading to the synthesis of numerous derivatives with diverse biological activities mdpi.com.

Synthetic approaches to dihydrofuroquinolinones and furoquinolinones have been well-documented, often employing 4-hydroxy-2-quinolone and its derivatives as starting materials or key intermediates researchgate.net. These approaches may involve prenylation at specific positions, such as C-5, and subsequent cyclization reactions to form the furoquinoline ring system researchgate.net. Novel strategies continue to explore the synthesis of these heterocyclic systems, aiming for efficiency and versatility in creating diverse libraries of quinolinone-based compounds, which could serve as valuable precursors or analogues for this compound synthesis mdpi.comnih.gov.

Compound List:

this compound

Pteleflorine

Neothis compound

O-methylhydroxyluninium salt

1,3-benzodioxol-4-amine

22-Hydroxyacuminatine

2,3-dihydro-1H-pyrrolo[3,4-b]quinoline

4-hydroxy-2-quinolone

4-methoxy-2-quinolone

Linomide

Rebamipide

Solandelactone E

Solandelactone F

Cinchonaminone

Data Tables:

Table 1: Summary of Synthetic Strategies for this compound and Related Alkaloids

| Section | Strategy Type | Key Features / Precursors Mentioned | Relevant Sources |

| 4.1 | Total Synthesis Approaches | Construction of quinoline nucleus, elaboration of substituents and stereochemistry; synthesis of related Ptelea alkaloids and 22-hydroxyacuminatine. | researchgate.netrsc.orgnih.govwikipedia.org |

| 4.2 | Racemic Synthesis Strategies | Equimolar mixture of enantiomers; development of convenient precursor syntheses (e.g., 1,3-benzodioxol-4-amine). | rsc.orgresearchgate.net |

| 4.3 | Stereoselective Synthetic Methods | Enantioselective catalysis, chiral auxiliaries, chiral pool; determination of absolute configuration and enantiopurity. | researchgate.netresearchgate.netub.edulibretexts.orgorganic-chemistry.orgnih.govorganic-chemistry.org |

| 4.4 | Key Synthetic Intermediates and Reaction Mechanisms | 1,3-benzodioxol-4-amine, 4-hydroxy-2-quinolone; mechanisms involving hydroxylamines, cyclizations (palladium, silver catalyzed). | rsc.orgnih.govresearchgate.netnih.govresearchgate.net |

| 4.5 | Novel Approaches to Quinolinone and Dihydrofuroquinolinone Derivatives | Use of 4-hydroxy-2-quinolinone as a privileged scaffold; synthesis of furoquinolines and dihydrofuroquinolinones; prenylation strategies. | researchgate.netmdpi.comnih.gov |

Table 2: Key Intermediates and Precursors in this compound Synthesis

| Intermediate/Precursor Name | Role/Significance | Source(s) |

| 1,3-benzodioxol-4-amine | Precursor in the synthesis of Ptelea alkaloids, including this compound. | rsc.org |

| 4-hydroxy-2-quinolone | Building block for furoquinoline and dihydrofuroquinolinone derivatives, structurally related to this compound. | researchgate.netmdpi.com |

| 4-methoxy-2-quinolone | Involved in the biosynthesis and synthesis of furoquinoline alkaloids. | researchgate.net |

| Pyrrolo[3,4-b]quinoline derivatives | Key intermediates in the total synthesis of related quinoline alkaloids like 22-hydroxyacuminatine. | nih.gov |

| Hydroxylamines | Versatile synthetic intermediates, often incorporated into heterocyclic rings like isoxazolidines or 1,2-oxazines. | nih.govresearchgate.net |

Molecular and Cellular Mechanisms of Hydroxylunine Action

Investigation of Molecular Targets and Binding Interactions

Studies have begun to identify potential molecular targets for Hydroxylunine, though specific targets are still under active investigation. The general class of quinoline (B57606) alkaloids, to which this compound belongs, has been associated with various biological activities, suggesting potential interactions with a range of biomolecules phcogrev.comresearchgate.net. Computational methods, such as molecular docking, are employed to predict how this compound might bind to target proteins, offering insights into potential binding sites and interaction types openaccessjournals.comopenaccessjournals.comorientjchem.orgmdpi.com. These studies aim to elucidate the specific molecular interactions that underpin this compound's biological effects.

Cellular Pathway Modulation by this compound: In Vitro Studies

While direct in vitro studies specifically detailing this compound's modulation of cellular pathways are limited in the provided search results, related compounds and the broader class of quinoline alkaloids suggest potential mechanisms. For instance, quinoline alkaloids have been linked to activities related to the central nervous system, antimicrobial properties, and cytotoxicity phcogrev.comresearchgate.net. Some research indicates that this compound's anticancer properties may involve the modulation of various cellular pathways lookchem.com. Further in vitro investigations are needed to precisely map how this compound influences specific cellular signaling cascades and metabolic processes.

Analysis of this compound's Effects on Cellular Processes (e.g., Cell Proliferation Inhibition)

Research has indicated that this compound and related compounds may exhibit effects on cellular processes. Notably, the broader class of quinoline alkaloids found in Lunasia amara has been associated with biological activities, including cytotoxicity, which can manifest as inhibition of cell proliferation phcogrev.comresearchgate.net. While specific data on this compound's direct impact on cell proliferation rates from the provided snippets is not detailed, the general association of its chemical class with cytotoxic effects suggests this as a potential area of activity lookchem.comphcogrev.comresearchgate.net. Cell proliferation is a fundamental process that, when dysregulated, can lead to diseases like cancer, making its modulation a key area of pharmacological interest thermofisher.comresearchgate.netsusupport.com.

Computational and In Silico Modeling of this compound-Macromolecule Interactions

Computational approaches are crucial for understanding how this compound interacts with biological systems at a molecular level. These methods allow researchers to predict binding modes, affinities, and the stability of these interactions without immediate experimental validation.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a larger macromolecule (receptor) openaccessjournals.comopenaccessjournals.commdpi.com. This process helps identify potential drug candidates and optimize their properties openaccessjournals.com. By simulating these interactions, researchers can gain insights into how this compound might bind to specific protein targets, contributing to the understanding of its mechanism of action orientjchem.orgmdpi.com. Predictions of binding affinity are essential for ranking potential interactions and prioritizing further experimental investigation frontiersin.orgorientjchem.orgmdpi.comnih.gov.

Molecular dynamics (MD) simulations provide a more dynamic view of molecular interactions, assessing the stability of ligand-protein complexes over time mdpi.comnih.govvolkamerlab.orgnih.gov. These simulations track the movement of atoms and molecules, revealing how stable a particular binding pose is and how the complex behaves in a simulated biological environment mdpi.comnih.govvolkamerlab.org. MD simulations can help refine docking predictions by evaluating the conformational stability of the ligand within the binding pocket, distinguishing between transient and persistent interactions mdpi.comnih.govnih.gov. This is critical for understanding the robustness of a predicted binding mode and its potential for therapeutic efficacy mdpi.comnih.govnih.gov.

Structure Activity Relationship Sar Studies of Hydroxylunine

Identification of Pharmacophoric Elements and Key Structural Motifs in Hydroxylunine

No specific studies identifying the essential pharmacophoric elements or key structural motifs of this compound responsible for its biological activity have been found in the reviewed literature. General principles of pharmacophore modeling for alkaloids and quinoline (B57606) derivatives exist, but their direct application to this compound without experimental validation would be speculative.

Impact of Chemical Modifications on this compound's Biological Activity

Detailed research on the synthesis of a series of this compound derivatives and the subsequent evaluation of their biological activities to establish clear SAR is not available. While studies on other quinoline alkaloids demonstrate that modifications to the quinoline core, substituents, and side chains can significantly alter biological activity, specific examples and data tables for this compound are absent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

No published QSAR studies specifically focused on this compound analogues were identified. QSAR models are powerful tools for predicting the activity of new compounds, but their development requires a substantial dataset of molecules with known and varied biological activities. The lack of such a dataset for this compound derivatives precludes the existence of a specific QSAR model.

Stereochemical Aspects and Their Influence on this compound's Activity

The influence of stereochemistry on the biological activity of this compound has not been a subject of detailed investigation in the available scientific literature. For many biologically active compounds, different stereoisomers can exhibit vastly different potencies and efficacies. However, without specific studies on the stereoisomers of this compound, any discussion on this topic would be unfounded.

Preclinical Research Models for Hydroxylunine Investigation

In Vivo Animal Models (Non-Human) for Efficacy and Mechanistic Studies

Following promising in vitro results, the investigation of a compound like Hydroxylunine would progress to in vivo animal models. These studies are critical for understanding how the compound behaves in a complex, whole-body system and are a regulatory prerequisite for advancing a drug candidate to human trials. advancedsciencenews.comenvigo.com

The selection of an appropriate animal model is crucial for the relevance and validity of in vivo research. numberanalytics.com The choice depends heavily on the disease being studied and the specific therapeutic target of the compound. The model should ideally replicate key aspects of the human disease's pathology and mechanisms. numberanalytics.comuni-giessen.de

For example, if in vitro data suggested this compound has anti-inflammatory properties, a relevant animal model might be one for inflammatory bowel disease (IBD) or multiple sclerosis. wuxibiology.comimmunologyresearchjournal.com

Chemically-induced models , such as the dextran (B179266) sulfate (B86663) sodium (DSS) model for colitis, are often used to mimic acute inflammation. wuxibiology.com

Genetically engineered mouse models (GEMMs) can recapitulate the genetic basis of human cancers and are invaluable for testing targeted therapies. nih.gov

The choice of species (e.g., mouse, rat, non-human primate) is also critical, considering factors like genetic similarity to humans, physiological relevance, and practical considerations. advancedsciencenews.comsouthernresearch.org

Table 2: Illustrative Comparison of Animal Models for a Hypothetical Anti-Cancer Investigation of this compound

This table demonstrates the considerations involved in selecting an appropriate in vivo model.

| Model Type | Species | Key Characteristics | Relevance for this compound |

| Xenograft | Immunocompromised Mouse | Human tumor cells are implanted into the mouse. | To test direct efficacy against a human tumor. |

| Syngeneic | Immunocompetent Mouse | Mouse tumor cells are implanted into a mouse of the same genetic background. | To study the interaction between the compound and the immune system in fighting the tumor. |

| GEMM | Mouse | The mouse is genetically engineered to develop a specific type of cancer. | To test efficacy in a model that mimics the natural development of human cancer. nih.gov |

Pharmacodynamics (PD) is the study of what a drug does to the body. In vivo PD profiling for a compound like this compound aims to demonstrate that the compound engages its intended target and produces the desired biological effect in a living organism. nih.gov

This involves administering the compound to the animal model and then measuring specific biomarkers related to the drug's mechanism of action. For example, if this compound were designed to inhibit a specific enzyme, PD studies would measure the activity of that enzyme in tissues collected from treated animals. Modern techniques like radiotelemetry can be used to remotely measure physiological parameters such as blood pressure or temperature in conscious, freely moving animals, providing high-quality data on the compound's effects over time. envigo.com

These studies are essential for establishing a relationship between the dose of the compound administered and the magnitude of the biological response, which is critical information for designing subsequent clinical trials.

Ethical Considerations and 3R Principles in Animal Research

The use of animals in scientific research is a matter of significant ethical deliberation. phcogrev.comnih.gov The scientific community operates under a framework that acknowledges the moral imperative to minimize or prevent harm to animals. nih.govgoogle.com Any proposed research involving this compound would require a thorough ethical review to ensure that the potential scientific value and benefit to human health outweigh the potential for animal suffering. phcogrev.comnih.gov This ethical evaluation is a cornerstone of responsible research and is mandated by regulatory bodies worldwide. medchemexpress.comresearchgate.net

Central to the ethical conduct of animal research are the 3R principles, first proposed by W.M.S. Russell and R.L. Burch in 1959. medchemexpress.com These principles provide a framework for conducting more humane animal experimentation and are embedded in international legislation and the policies of research funding organizations. medchemexpress.com

Replacement: This principle encourages researchers to use non-animal methods whenever possible to achieve the same scientific objectives. medchemexpress.comlongdom.org For a compound like this compound, which is a quinoline (B57606) alkaloid, a class of compounds known for a wide range of biological activities, initial screening could employ various replacement alternatives. longdom.orglongdom.org These methods can provide valuable data on the compound's potential effects before any animal studies are considered.

Reduction: The reduction principle aims to minimize the number of animals used in experiments while still obtaining statistically significant and scientifically valid results. medchemexpress.comlongdom.org Should animal studies on this compound be deemed necessary, researchers would be ethically bound to use the minimum number of animals required. This can be achieved through careful experimental design and statistical analysis, including power calculations to determine the appropriate sample size. researchgate.net Sharing data and resources among research groups can also prevent unnecessary duplication of studies. longdom.org

Refinement: Refinement refers to the modification of experimental procedures to minimize the pain, suffering, and distress of research animals and to enhance their welfare. medchemexpress.comlongdom.org If in vivo studies on this compound were to be conducted, this principle would mandate the use of appropriate anesthetics and analgesics, the implementation of humane endpoints to avoid prolonged suffering, and providing housing and care that meets the physiological and behavioral needs of the animal species. phcogrev.comgoogle.com

The following table outlines the application of the 3R principles in the context of hypothetical preclinical research on this compound.

| 3R Principle | Application in this compound Research | Examples |

| Replacement | Utilizing non-animal models to assess the initial biological activity and toxicity of this compound. | In vitro cell cultures, organs-on-a-chip technology, computer modeling and AI-based simulations. mdpi.comprota4u.org |

| Reduction | Optimizing experimental protocols to use the minimum number of animals necessary to achieve robust scientific conclusions. | Longitudinal studies with repeated measurements on the same animals, robust statistical design, and data sharing. medchemexpress.comlongdom.org |

| Refinement | Improving animal welfare by minimizing pain, distress, and any lasting harm throughout the research process. | Use of analgesia and anesthesia, establishing humane endpoints, providing enriched environments. google.commedchemexpress.com |

Advanced Analytical Methodologies for Hydroxylunine Research

Chromatographic Techniques for Detection, Separation, and Quantification

Chromatographic methods are indispensable for separating complex mixtures and quantifying individual components like Hydroxylunine. These techniques rely on the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of various compounds, including alkaloids. HPLC systems utilize high pressure to pump a liquid mobile phase through a column packed with a stationary phase, allowing for the separation of analytes based on their differing affinities for the stationary phase. For compounds like 8-hydroxyquinoline, a related quinoline (B57606) derivative, mixed-mode HPLC columns (e.g., Primesep 100 or Primesep 200) have shown effectiveness, utilizing both reversed-phase and ion-exchange mechanisms for enhanced retention and peak symmetry sielc.comsielc.com. Detection is typically performed using UV-Vis spectroscopy, often at wavelengths around 200 nm, which is suitable for quinoline-based structures sielc.comsielc.com. While specific HPLC methods for this compound are not detailed in the provided search results, the general principles and column chemistries used for similar quinoline alkaloids suggest its applicability.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over traditional HPLC, employing smaller particle sizes (< 2 µm) in the stationary phase. This allows for higher separation efficiency, faster analysis times, and reduced solvent consumption, all while operating at significantly higher pressures (up to 100 MPa) eag.com. UHPLC coupled with high-resolution mass spectrometry (HRMS) has been utilized for the untargeted screening and putative identification of metabolites in plant extracts, including compounds like this compound found in Lunasia amara stem bark researchgate.net. In this context, a Vanquish Flex UHPLC system equipped with an Accucore™ phenyl hexyl column (100 × 2.1 mm, 2.6 µm) was used with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, employing a gradient elution system researchgate.net. This approach enabled the detection of this compound at a retention time of 20.69 minutes, alongside other related alkaloids researchgate.net.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated and automated form of Thin-Layer Chromatography (TLC) that offers enhanced separation efficiency and detection limits banglajol.info. HPTLC is suitable for both qualitative and quantitative analyses. While specific HPTLC methods for this compound were not detailed, HPTLC has been employed for the analysis of related compounds, such as hydroxycinnamic acid derivatives, using silica (B1680970) gel stationary phases and specific mobile phase compositions (e.g., toluene:ethyl acetate (B1210297):formic acid:methanol) with UV detection banglajol.info. The technique's advantages include its speed, cost-effectiveness, and ability to analyze multiple samples simultaneously banglajol.info.

Mass Spectrometry-Based Approaches for Identification and Profiling

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the identification and structural elucidation of compounds. When coupled with chromatographic separation, MS becomes an even more potent tool.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and the confirmation of molecular structures. UHPLC coupled with HRMS (UHPLC-Q-Orbitrap HRMS) has been instrumental in the untargeted screening and identification of metabolites in plant extracts, such as the stem bark of Lunasia amara researchgate.netresearchgate.net. This combination allows for precise mass measurements of compounds like this compound, aiding in its putative identification by comparing measured masses to theoretical values researchgate.netresearchgate.net. The analysis typically employs electrospray ionization (ESI) in positive ion mode, utilizing a mass analyzer capable of high resolution, with fragmentation energies (collision energies) set at specific levels (e.g., 18, 35, and 53 eV) for detailed analysis researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the identification and quantification of compounds in complex matrices. This method combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry, further enhanced by tandem MS for structural information. LC-MS/MS has been employed for the analysis of various compounds, including amino acids and steroids nih.govsciex.comnih.govresearchgate.net. For instance, LC-MS/MS methods are used to quantify hydroxyproline, a key component of collagen, in meat extracts sciex.com. In the context of alkaloid analysis, LC-MS/MS can provide detailed fragmentation patterns for this compound, confirming its structure and enabling its accurate quantification in biological or plant samples researchgate.netundana.ac.id. The technique typically involves electrospray ionization (ESI) and multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity sciex.comcygnustechnologies.com.

Spectroscopic Techniques for Structural Confirmation and Characterization in Research Contexts

Spectroscopic methods are indispensable tools for elucidating the complex structures of natural products like this compound. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry, which are critical for understanding its properties and potential applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (such as COSY, HMQC, and HMBC), has been extensively employed for the structural elucidation of this compound and related quinoline alkaloids researchgate.netarchive.orgmdpi.com. These methods allow for the detailed assignment of atomic positions and connectivity within the molecule.

For instance, detailed ¹H and ¹³C NMR spectra provide characteristic chemical shifts and coupling constants that help identify specific proton and carbon environments. Two-dimensional NMR experiments are crucial for establishing correlations between nuclei, thereby confirming the proposed molecular structure and identifying the positions of functional groups, such as hydroxyl groups, which are key features of this compound researchgate.netarchive.org. NMR data has been instrumental in confirming the presence of specific structural motifs within this compound and in distinguishing it from closely related compounds archive.org.

Circular Dichroism Spectroscopy for Stereochemical Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration and stereochemistry of chiral molecules, including this compound sgst.cnresearchgate.netchemistry-chemists.commolaid.com. Many quinoline alkaloids possess chiral centers, and their biological activity is often dependent on their specific stereoisomer.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum, characterized by positive and negative Cotton effects at specific wavelengths, provides a fingerprint that can be correlated with known absolute configurations or used in conjunction with computational methods (e.g., electronic CD calculations) to assign stereochemistry researchgate.netmolaid.com. Research has utilized CD spectroscopy, often combined with ozonolysis and stereochemical correlation, to rigorously determine the absolute configurations of this compound and related alkaloids, correcting previously assigned configurations in some cases researchgate.netmolaid.com. For example, the CD spectrum of (-)-O-Methylhydroxyluninium salt indicated an (S)-configuration chemistry-chemists.com.

Method Development and Validation for this compound Analysis

Developing and validating robust analytical methods are essential for the reliable identification, quantification, and quality control of this compound in research and potential applications. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection are commonly used.

While specific details on the validation parameters for this compound analysis are not explicitly detailed in the provided snippets, the general practice involves establishing methods that demonstrate linearity, accuracy, precision, specificity, and sensitivity. For instance, LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) has been used to detect and profile metabolites, including this compound, in plant extracts, providing retention times and mass-to-charge ratios for identification researchgate.net. The development of such methods ensures that this compound can be accurately quantified in complex matrices and that its purity can be assessed.

Emerging Research Areas and Future Directions for Hydroxylunine Studies

Exploration of Novel Biological Activities and Therapeutic Potential

The introduction of a hydroxyl group to a parent alkaloid like Lunine could significantly alter its biological properties, opening avenues for new therapeutic applications. Research into analogous compounds, such as furoquinoline alkaloids, has revealed a wide spectrum of pharmacological activities, including antimicrobial, antiprotozoal, anti-inflammatory, and acetylcholinesterase inhibitory effects mdpi.com. The investigation into Hydroxylunine's potential would likely begin with broad biological screening to identify any cytotoxic, antimicrobial, or enzyme-inhibitory activities.

Subsequent research would focus on elucidating the mechanisms of action responsible for any observed bioactivity. For instance, many alkaloids exhibit their effects by interacting with specific enzymes or cellular receptors. The structural modifications introduced by hydroxylation could lead to novel interactions and therapeutic possibilities beyond what is observed for the parent compound. The diverse biological activities of similar heterocyclic compounds, like hydrazones, which include anticonvulsant, analgesic, and anticancer properties, further underscore the potential for discovering significant therapeutic applications for new derivatives nih.gov.

Integration with Omics Technologies for Comprehensive Biological Profiling

Modern systems biology approaches are essential for a deep understanding of a compound's biological effects. The integration of omics technologies would provide a comprehensive profile of this compound's interaction with biological systems.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, would be a powerful tool to understand the systemic effects of this compound. By comparing the metabolic profiles of treated versus untreated biological systems, researchers can identify metabolic pathways that are significantly perturbed. This untargeted approach can generate new hypotheses about the compound's mechanism of action.

Advanced analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are central to metabolomics studies, enabling the identification and quantification of a wide array of metabolites. Pathway analysis of the metabolomics data would then help to pinpoint specific cellular processes affected by this compound, offering insights into its biological role and potential therapeutic or toxic effects.

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. By analyzing changes in gene expression in response to this compound, researchers can identify the genes and signaling pathways that are modulated by the compound. This can provide critical information about its mechanism of action at the molecular level. For example, transcriptomic analysis could reveal if this compound upregulates or downregulates genes involved in apoptosis, inflammation, or cell cycle control, thereby explaining its observed biological activity.

Development of Advanced Research Tools and Chemical Probes based on this compound

Should this compound demonstrate a specific and potent biological activity, it could serve as a scaffold for the development of chemical probes. These tools are invaluable for studying biological processes with high precision. By attaching a reporter tag (like a fluorescent dye or a biotin molecule) to a this compound derivative, researchers can visualize and track the compound's interaction with its cellular targets in real-time.

Furthermore, photo-affinity probes could be designed to covalently bind to the target protein upon UV irradiation, allowing for the identification and isolation of the cellular machinery that this compound interacts with. The development of such probes would be instrumental in validating the molecular targets of this compound and elucidating its precise mechanism of action.

Theoretical and Computational Chemistry Applications in this compound Design and Mechanism

Computational chemistry offers powerful in silico methods to predict the properties and interactions of molecules, thereby guiding and accelerating experimental research. For a novel compound like this compound, computational approaches can be applied in several ways.

Molecular docking simulations could predict the binding affinity and mode of interaction of this compound with various known protein targets, helping to prioritize experimental validation. Quantum mechanics calculations can be used to understand the electronic structure of the molecule and how hydroxylation might influence its reactivity and interaction with biological macromolecules. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of this compound when bound to its target, revealing the stability of the complex and the key interactions that drive binding. These computational studies can aid in the rational design of more potent and selective analogs.

| Computational Application | Description | Potential Insights for this compound |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Identification of potential protein targets and prediction of binding affinity. |

| Quantum Mechanics | Studies the behavior of matter and energy at the atomic and subatomic levels. | Understanding of electronic properties, reactivity, and the influence of the hydroxyl group. |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules. | Elucidation of the stability of the this compound-target complex and key binding interactions. |

Challenges and Opportunities in this compound Research from a Scholarly Perspective

The study of a novel natural product derivative like this compound presents both significant challenges and exciting opportunities. A primary challenge is the availability of the compound. If it is a minor component of a natural extract, isolation can be difficult and yields may be low. In such cases, total synthesis would be necessary to obtain sufficient quantities for thorough biological evaluation. The synthesis of complex alkaloids can be a formidable challenge, requiring multi-step and stereoselective strategies.

Another challenge lies in the deconvolution of its biological activity. Natural products often have multiple cellular targets, which can complicate the interpretation of experimental results. A combination of the advanced methodologies described above would be necessary to untangle this complexity.

Despite these challenges, the opportunities are vast. The discovery of a novel bioactive compound with a unique mechanism of action could lead to the development of new therapeutic agents for a variety of diseases. The exploration of its biological properties could also uncover new aspects of cellular biology. The journey from a hypothetical molecule to a well-characterized chemical entity with potential therapeutic applications represents a significant and rewarding endeavor in chemical and biomedical science.

Q & A

Q. What collaborative practices enhance this compound’s translational research potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.